molecular formula C18H14ClFN4O3S2 B2814784 2-(4-chlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392297-40-4

2-(4-chlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2814784
CAS No.: 392297-40-4
M. Wt: 452.9
InChI Key: YJWANOJHBYGPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its molecular architecture integrates multiple bioactive pharmacophores, including a 1,3,4-thiadiazole nucleus, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of the 1,3,4-thiadiazole ring, extensively documented in scientific literature for its antimicrobial and anticancer properties , suggests this compound is a candidate for investigating novel therapeutic agents. The molecule is further functionalized with chlorophenoxy and fluorophenylacetamide motifs, which are common in compounds targeting enzyme families such as kinases and hydrolases. This specific structural combination implies potential application as a protein kinase inhibitor, a class of compounds crucial for targeted cancer therapy and signal transduction studies . Researchers can utilize this agent to probe cellular signaling pathways, study apoptosis induction, or screen for activity against a panel of cancer cell lines. The strategic incorporation of sulfur and oxygen heteroatoms also makes it a valuable subject for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific biological targets. This compound is intended for use in vitro to elucidate mechanisms of action and validate new targets in oncology and infectious disease research.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3S2/c19-11-1-7-14(8-2-11)27-9-15(25)22-17-23-24-18(29-17)28-10-16(26)21-13-5-3-12(20)4-6-13/h1-8H,9-10H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWANOJHBYGPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

a) Thioether Side Chain Modifications
  • : A related compound, 2-(4-chlorophenoxy)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, replaces the 4-fluorophenylaminoethylthio group with a 4-trifluoromethylbenzylthio group. The trifluoromethyl group increases lipophilicity (logP ~3.5 vs.
  • : Derivatives such as 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibit similar thioether linkages but lack the fluorophenylamino moiety. These compounds show moderate antifungal activity (MIC = 16–32 µg/mL), suggesting the fluorophenyl group in the target compound may confer specificity toward other biological targets .
b) Acetamide Bridge Modifications
  • : Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) features a dual thiadiazole-acetamide structure. Its IC50 against MCF-7 cells (0.084 mmol/L) highlights the importance of the acetamide linker in cytotoxic activity. The target compound’s 4-chlorophenoxy group may further modulate potency due to its electron-withdrawing nature .

Pharmacological Activity Profiles

a) Anticancer Activity
  • In contrast, 4y () lacks aromatic amino groups but shows strong aromatase inhibition (IC50 = 0.062 mmol/L), indicating divergent mechanisms .
  • : Imidazo[2,1-b][1,3,4]thiadiazole derivatives with fluorophenylacetamide groups exhibit anti-inflammatory activity (ED50 = 25–50 mg/kg), suggesting the target compound could share similar anti-inflammatory properties .
b) Antimicrobial Activity
  • : Derivatives with chlorobenzylthio groups (e.g., 5e, 5j) show antifungal activity against Candida albicans (MIC = 16 µg/mL). The target compound’s fluorophenylaminoethylthio group may enhance Gram-positive bacterial targeting due to increased membrane interaction .

Physicochemical Properties

Property Target Compound Analog () Analog (j)
Molecular Weight ~435.89 g/mol ~452.85 g/mol ~433.91 g/mol
logP (Predicted) 3.2 3.5 3.8
Melting Point Not reported Not reported 138–140°C
Water Solubility Low (≤10 µg/mL) Very low (≤5 µg/mL) Moderate (~50 µg/mL)

The target compound’s balance of chloro and fluoro substituents optimizes lipophilicity for membrane permeability while retaining moderate solubility .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by sequential acylation and thioetherification. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Acylation : Reaction of intermediates with chloroacetyl chloride in solvents like dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts .
  • Thioether linkage : Coupling of the thiol group with a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety using nucleophilic substitution (e.g., K₂CO₃ in DMF at 60°C) .

Q. Critical parameters :

  • Temperature : Excess heat (>100°C) degrades the thiadiazole ring.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which characterization techniques are essential to confirm the compound’s structural identity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of aromatic protons (δ 6.8–7.5 ppm), acetamide carbonyl (δ 168–170 ppm), and thiadiazole carbons (δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 507.0521) .
  • Infrared Spectroscopy (IR) : Identifies N–H stretches (3300 cm⁻¹), C=O (1650 cm⁻¹), and C–S (650 cm⁻¹) .
  • Melting Point : A sharp range (e.g., 210–212°C) indicates purity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins from cell lysates .
  • Enzymatic assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) at varying concentrations (IC₅₀ calculations) .
  • Molecular docking : Simulate binding interactions with predicted targets (e.g., PDB ID 1M17 for EGFR) using AutoDock Vina; validate with mutagenesis studies .
  • Cellular pathways : Perform RNA-seq on treated vs. untreated cancer cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

Q. How can structural-activity relationships (SAR) be analyzed to improve the compound’s bioactivity?

Compare analogs with modifications to key moieties:

Structural FeatureModificationObserved Effect on ActivitySource
4-Chlorophenoxy groupReplace with 4-fluorophenoxyReduced COX-2 inhibition (~30%)
Thiadiazole ringSubstitute with oxadiazoleLoss of anticancer activity
Thioether linkageOxidize to sulfoneImproved metabolic stability

Q. Methodology :

  • Synthesize derivatives with systematic substitutions.
  • Test in parallel assays (e.g., antiproliferative activity in MCF-7 cells, COX-2 inhibition).
  • Use QSAR models to correlate electronic/steric parameters (Hammett σ, logP) with activity .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48h incubation) to minimize variability .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding interactions .
  • Pharmacokinetic analysis : Measure plasma stability and metabolite formation (LC-MS/MS) to distinguish intrinsic activity from bioavailability effects .

Example contradiction : Discrepancies in IC₅₀ values for EGFR inhibition (1.2 μM vs. 3.4 μM).
Resolution :

  • Verify enzyme source (recombinant vs. cell lysate).
  • Control for ATP concentration (1 mM vs. 10 mM alters competition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.